5-Bromothiophene-2-carboxamide

Description

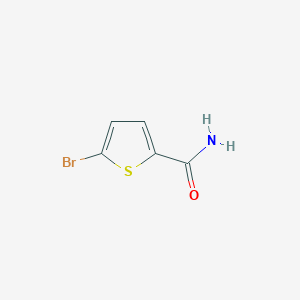

Structure

3D Structure

Properties

IUPAC Name |

5-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345593 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76371-66-9 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76371-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromothiophene-2-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Bromothiophene-2-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a carboxamide moiety for further derivatization, makes it a valuable scaffold. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The foundational identity and core physicochemical properties of this compound are critical for its use in experimental design. While direct experimental data for the carboxamide is less common, its properties can be reliably inferred from its well-characterized precursor, 5-bromothiophene-2-carboxylic acid.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₄BrNOS | [1] |

| Molecular Weight | 206.06 g/mol | [1] |

| CAS Number | 15595-13-8 (Example) | - |

| Parent Acid | 5-Bromothiophene-2-carboxylic acid | [1] |

| Parent Acid CAS | 7311-63-9 | [1][2] |

| Parent Acid M.W. | 207.05 g/mol |[1][2] |

Table 2: Physicochemical Data (Derived from Parent Acid and Analogues)

| Property | Value | Source |

|---|---|---|

| Appearance | Expected to be a white to light yellow crystalline powder | [2][3][4] |

| Melting Point | >140 °C (Expected, based on parent acid) | [2][3][4] |

| Boiling Point | >318 °C (Predicted for parent acid) | [2][3][4] |

| Solubility | Soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol) | [5] |

| Storage Temp. | 2-8°C, under an inert atmosphere |[2][6][7] |

Spectroscopic Profile

Structural elucidation is paramount for confirming the identity and purity of this compound. The following data, based on its parent acid and known derivatives, outlines the expected spectroscopic signatures.[8]

Table 3: Key Spectroscopic Data Highlights

| Technique | Expected Data Highlights | Source |

|---|---|---|

| ¹H NMR | Two doublets in the aromatic region (~7.0-7.8 ppm) with a coupling constant (J) of ~4.0 Hz, characteristic of the H-3 and H-4 protons on the thiophene ring. Broad signals for the -NH₂ protons. | [2][8][9] |

| ¹³C NMR | Signals corresponding to the five distinct carbon atoms: two quaternary carbons (C-Br and C-C=O), two aromatic CH carbons, and the carbonyl carbon of the amide (~160-165 ppm). | [1][8] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (two bands, ~3100-3500 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). | [1][2] |

| Mass Spec. | A distinct isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |[1][2] |

Synthesis of this compound

The primary and most reliable route to this compound is through the amidation of its corresponding carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Synthesis via Acyl Chloride Intermediate

This robust two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then readily converted to the primary amide.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in a dry, inert solvent like Dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.[10]

-

Reaction Progression: Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.[10]

-

Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C. Add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution.

-

Workup and Purification: Stir the reaction for several hours, allowing it to warm to room temperature. Quench with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via recrystallization or column chromatography.

Direct Amidation via Coupling Agents

Peptide coupling agents offer a milder, one-pot alternative for converting the carboxylic acid directly to the amide, avoiding the harsh conditions of thionyl chloride.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq), a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.4 eq), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM under an argon atmosphere.[10]

-

Amine Addition: Add the desired amine source (e.g., an ammonium salt or a protected amine) to the solution.

-

Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed, dried, and concentrated to yield the crude product, which is subsequently purified.[10]

Sources

- 1. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromothiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. 5-溴-2-噻吩甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Value of a Halogenated Heterocycle

An In-depth Technical Guide to 5-Bromothiophene-2-carboxamide

In the landscape of modern medicinal chemistry and organic synthesis, this compound (CAS No. 76371-66-9) emerges as a pivotal heterocyclic building block. Its strategic value lies in the orthogonal reactivity of its two primary functional groups: a nucleophilically versatile carboxamide and a carbon-bromine bond primed for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. Researchers in drug development leverage this scaffold to explore novel chemical space, with derivatives demonstrating a wide spectrum of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and downstream applications.

Compound Identification & Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 76371-66-9[4][5][][7] |

| Molecular Formula | C₅H₄BrNOS[] |

| Molecular Weight | 206.06 g/mol [5][] |

| IUPAC Name | This compound[] |

| Synonyms | 5-Bromo-2-thiophenecarboxamide[4][] |

| SMILES | C1=C(SC(=C1)Br)C(=O)N[] |

| InChI Key | MTEMDMUNZYLWSQ-UHFFFAOYSA-N[] |

| Property | Value |

| Appearance | Solid |

| Melting Point | 77-78 °C[] |

| Boiling Point | 304 °C at 760 mmHg (Predicted)[] |

| Density | 1.81 g/cm³ (Predicted)[] |

Synthesis of the Core Scaffold: Amide Bond Formation

The most direct and widely employed route for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This transformation is fundamental in organic chemistry and can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by an amine source.

Two prevalent strategies are the conversion to a highly reactive acyl chloride intermediate or the use of a coupling agent. The choice between these methods often depends on substrate compatibility, scale, and desired purity profile.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot method is robust and often high-yielding. The initial conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Chosen for its efficacy in converting carboxylic acids to acyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies workup as they can be easily removed.[3]

-

Reflux: Heating the reaction to reflux ensures the reaction goes to completion in a reasonable timeframe.[3]

-

Ammonia Source (e.g., Ammonium Hydroxide): Serves as the nucleophile to form the primary amide. An excess is typically used to drive the reaction to completion and neutralize the HCl generated during the reaction.

Step-by-Step Methodology:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).[3] Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.[3]

-

Reaction Progression: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction's completion by TLC or LC-MS.[3]

-

Removal of Excess Reagent: After completion, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromothiophene-2-carbonyl chloride is often a solid mass and can be used directly.[3]

-

Amidation: Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide.

-

Workup and Purification: Stir the reaction mixture, allowing it to warm to room temperature. The product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via DCC Coupling

This method utilizes a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ, avoiding the need for a harsh reagent like thionyl chloride.

Causality Behind Experimental Choices:

-

DCC (N,N'-Dicyclohexylcarbodiimide): A widely used dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]

-

DMAP (4-Dimethylaminopyridine): Often used as a catalyst in DCC couplings, DMAP accelerates the reaction by forming an even more reactive acylpyridinium species.[3]

-

Anhydrous Solvent (DCM): The reaction is sensitive to water, which can hydrolyze the activated intermediates. Anhydrous conditions are crucial for good yields.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[3]

-

Activation: Cool the solution to 0 °C and add a solution of DCC (1.1-1.3 eq) in anhydrous DCM dropwise.[3]

-

Nucleophilic Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base).

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12-24 hours.

-

Workup and Purification: A precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter off the DCU. Wash the filtrate with dilute acid, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Key synthetic routes to this compound.

Synthetic Utility: The Power of Cross-Coupling

The true synthetic prowess of this compound is realized through the strategic functionalization of its C-Br bond. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are workhorse transformations for creating new carbon-carbon bonds, enabling the synthesis of diverse libraries of 5-arylthiophene derivatives.[10][11][12]

The reactivity of the C-X bond in such reactions follows the general trend I > Br > Cl, dictated by bond dissociation energy.[13][14] While the iodo-analogue is more reactive, the bromo-derivative offers a good balance of stability, reactivity, and commercial availability.[13]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for coupling this compound with an arylboronic acid.

Causality Behind Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction, this catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Base (e.g., K₂CO₃, Na₂CO₃): Essential for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of the base is often used.

-

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is common, allowing both the organic-soluble catalyst and substrate and the water-soluble inorganic base to participate effectively.[11]

-

Heating: Most Suzuki couplings require thermal energy to drive the catalytic cycle, particularly the initial oxidative addition step. A temperature of around 90 °C is typical.[11][12]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (2.0-3.0 eq).[11][12]

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously for several hours (4-24 h) until the starting material is consumed, as monitored by TLC or LC-MS.[11][13]

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and then brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-arylthiophene-2-carboxamide.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the platform's versatility.

-

Anticancer Activity: Thiophene-2-carboxamide derivatives have shown significant antiproliferative effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7).[1][3] The mechanism of action is often linked to the induction of apoptosis.[1]

-

Spasmolytic Agents: By performing Suzuki coupling on esterified derivatives of the parent carboxylic acid, researchers have developed potent spasmolytic (antispasmodic) compounds, which show promise for treating conditions like irritable bowel syndrome (IBS).[2][10]

-

Antibacterial Agents: Novel derivatives have demonstrated promising in vitro antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi, in some cases showing superior efficacy to standard antibiotics.[2][11]

-

Antiviral Agents: Carboxamide derivatives of both 5-bromo- and 5-chlorothiophene have been shown to inhibit murine norovirus replication, highlighting their potential as a starting point for developing antiviral therapeutics.[1]

Caption: Therapeutic applications of this compound derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its parent acid is crucial to ensure researcher safety.

Hazard Identification (GHS Classification)

Based on data for the parent compound, 5-Bromothiophene-2-carboxylic acid, the following hazards are identified:

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[15][16][17]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[15][16][17]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[15][16][17]

The signal word is Warning .[15]

Recommended Precautions and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[16][18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[19]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[16][19]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[16]

-

-

Handling Practices: Wash hands and any exposed skin thoroughly after handling.[15][16] Do not eat, drink, or smoke when using this product.[15][16] Keep containers tightly closed when not in use.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[15] Recommended storage temperature is often 2-8°C.[15]

References

- Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R. (2022). Amide synthesis by acylation. Organic Chemistry Portal.

- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.

- Chemistry LibreTexts. (2022). Chemistry of Amides.

- Khan Academy. (n.d.). Preparation of amides using DCC.

- ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.

- Ali, S., et al. (Year not specified). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health.

- Chemical Supplier. (Date not specified). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS.

- MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid.

- Autech Industry Co.,Limited. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 76371-66-9 | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 7. This compound, CasNo.76371-66-9 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 8. Video: Preparation of Amides [jove.com]

- 9. Khan Academy [khanacademy.org]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

5-Bromothiophene-2-carboxamide molecular weight

An In-depth Technical Guide to 5-Bromothiophene-2-carboxamide: Synthesis, Characterization, and Application

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound whose structure is foundational for creating more complex molecules in drug discovery programs. The presence of a reactive bromine atom and a hydrogen-bond-donating carboxamide group makes it a versatile synthon. Its core identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 206.06 g/mol | [1] |

| Molecular Formula | C₅H₄BrNOS | [1] |

| CAS Number | 76371-66-9 | [1] |

| IUPAC Name | This compound | |

| SMILES | C1=C(SC(=C1)Br)C(=O)N | [1] |

| Appearance | Expected to be a solid | |

| Storage | Inert atmosphere, 2-8°C, Keep in dark place | [1] |

Synthesis and Experimental Protocols

The most reliable and common pathway to synthesize this compound involves a two-step process beginning with its corresponding carboxylic acid. This method is favored for its high efficiency and the ready availability of the starting material. The causality behind this choice is simple: amide bonds are most effectively formed by activating the carboxylic acid, typically into an acid chloride, which then readily reacts with an amine source.

Synthetic Workflow Overview

Caption: Two-step synthesis and purification workflow for this compound.

Protocol 1: Synthesis of 5-Bromothiophene-2-carbonyl chloride

This protocol details the activation of the carboxylic acid, a critical step for facilitating the subsequent amidation. Thionyl chloride is an excellent choice as the byproduct (sulfur dioxide and hydrogen chloride gas) is volatile and easily removed.

Materials:

-

5-Bromothiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂).

Methodology:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the solution at room temperature.[2]

-

Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours.[2] Monitor the reaction completion by TLC or ¹H NMR analysis of an aliquot.

-

Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. The resulting yellow solid/oil is the crude acid chloride.[2]

-

Trustworthiness Note: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification to prevent hydrolysis back to the carboxylic acid.[2]

-

Protocol 2: Synthesis of this compound

Materials:

-

5-Bromothiophene-2-carbonyl chloride (crude from Protocol 1)

-

Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)

-

Dichloromethane (DCM)

-

Ice bath

Methodology:

-

Setup: Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. An exothermic reaction and precipitation of the product are expected.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

-

Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Recrystallization

Methodology:

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethyl acetate/hexane mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The following table outlines the expected spectroscopic data for verifying the identity and purity of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Data Highlights | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 7.0-7.8 ppm) for thiophene protons. A broad singlet (δ 5.5-8.0 ppm) for the -NH₂ protons. | The thiophene protons are distinct due to their coupling. The amide protons are exchangeable and often appear as a broad signal.[3] |

| Infrared (IR) | N-H stretches (two bands, ~3350 and ~3180 cm⁻¹). C=O stretch (Amide I band, ~1660 cm⁻¹). N-H bend (Amide II band, ~1620 cm⁻¹). | These absorption bands are characteristic of a primary amide functional group.[3] |

| Mass Spec. (MS) | Isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio). | The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) provides a definitive signature in the mass spectrum.[3] |

Applications in Medicinal Chemistry

The thiophene carboxamide scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules.[4] this compound serves as a critical starting point for introducing further diversity through cross-coupling reactions at the bromine position or modifications at the amide nitrogen.

-

Anticancer Agents: Thiophene carboxamide derivatives have been explored for their antiproliferative effects against various cancer cell lines, including melanoma, colon, and breast cancer.[2]

-

Enzyme Inhibitors: The scaffold is present in compounds designed as potent inhibitors for enzymes like IKK-2, which is relevant to inflammation.[4]

-

Antispasmodic Agents: Through Suzuki cross-coupling reactions, the bromine atom can be replaced with various aryl groups to produce derivatives with potential spasmolytic activity for treating conditions like irritable bowel syndrome (IBS).[5]

Caption: Relationship between the core scaffold, modification strategies, and therapeutic applications.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound and its precursors. The compound is classified as hazardous.

Table 3: GHS Hazard and Precautionary Statements for this compound

| Classification | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H317 | May cause an allergic skin reaction | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| Precautionary | P261 | Avoid breathing dust |

| P264 | Wash skin thoroughly after handling | |

| P280 | Wear protective gloves/eye protection/face protection |

Source:[1]

Safe Handling Workflow

Proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure.

Caption: Standard PPE donning and doffing workflow for handling hazardous chemicals.

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide | C18H12BrNO2S | CID 1008832. PubChem. [Link]

- 5-Bromothiophene-2-carboxaldehyde, 97%. Fisher Scientific. [Link]

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

- 5-Bromo-2-thiophenecarboxaldehyde. NIST WebBook. [Link]

- 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. PubChem. [Link]

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and...

Sources

- 1. achmem.com [achmem.com]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Bromothiophene-2-carboxamide from 5-Bromothiophene-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromothiophene-2-carboxamide is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its thiophene core is a common scaffold in numerous pharmacologically active molecules, and the presence of both a reactive bromine atom and a carboxamide functional group allows for extensive downstream modifications, such as cross-coupling reactions and further functionalization.[1][2][3] This guide provides an in-depth technical exploration of the primary synthetic routes for converting 5-bromothiophene-2-carboxylic acid into its corresponding primary amide, this compound. We will dissect two robust and widely employed methodologies: the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride, and the direct amide coupling facilitated by carbodiimide-based reagents. This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to empower researchers to select and execute the optimal synthetic strategy for their specific objectives.

Foundational Principles: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid and competing acid-base reaction, forming a stable carboxylate-ammonium salt. This salt formation deactivates the amine nucleophile and renders the carboxylate electrophilically inert. Therefore, successful amide synthesis necessitates the "activation" of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and increasing its electrophilicity to facilitate nucleophilic attack by the amine.

Synthetic Pathway I: The Thionyl Chloride-Mediated Acyl Chloride Route

This classic and powerful method proceeds in two distinct stages: first, the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by the reaction of this intermediate with an amine source.

Rationale and Mechanistic Insight

Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids into acyl chlorides.[4][5] The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[4] The resulting 5-bromothiophene-2-carbonyl chloride is a potent electrophile that readily reacts with ammonia (or primary/secondary amines) to form the stable amide bond.

The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of steps, including the departure of a chloride ion and the elimination of SO₂ and HCl, yields the acyl chloride.[4] This intermediate is then subjected to nucleophilic acyl substitution by ammonia.

Diagram 1: Acyl Chloride Formation and Amination

Caption: Workflow for the thionyl chloride-mediated synthesis.

Detailed Experimental Protocol

CAUTION: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8][9] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reagents & Equipment:

-

5-Bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

A source of ammonia (e.g., ammonium hydroxide solution or ammonia gas)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq).

-

Add anhydrous DCM (or toluene) to dissolve or suspend the acid.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred mixture at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate this step.

-

After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 2-4 hours, or until the evolution of gas ceases.[10] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude yellow solid/oil is the 5-bromothiophene-2-carbonyl chloride.[10] It is often used immediately in the next step without further purification to prevent hydrolysis.[10]

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of concentrated ammonium hydroxide (excess) dropwise, ensuring the temperature remains below 10°C. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Summary: Advantages and Disadvantages

| Feature | Analysis |

| Cost & Availability | Thionyl chloride is an inexpensive and readily available bulk chemical, making this route highly cost-effective for large-scale synthesis. |

| Reactivity | The acyl chloride intermediate is highly reactive, typically leading to fast and complete conversions. |

| Byproduct Removal | The gaseous nature of SO₂ and HCl byproducts simplifies their removal, driving the reaction to completion.[4] |

| Reaction Conditions | The conditions are harsh (reflux, generation of HCl), which may not be suitable for substrates with sensitive functional groups. |

| Safety Concerns | Thionyl chloride is extremely hazardous and requires specialized handling procedures and equipment.[6][7][11] |

| Work-up | The work-up can be complicated by the need to neutralize residual acid and manage potential side reactions. |

Synthetic Pathway II: The Carbodiimide Coupling Route (EDC/HOBt)

Peptide coupling reagents offer a much milder and often more efficient alternative for amide bond formation, avoiding the need for harsh intermediates like acyl chlorides. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a cornerstone of modern organic synthesis.

Rationale and Mechanistic Insight

EDC is a water-soluble carbodiimide that activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by an amine to form the amide. However, the O-acylisourea can also undergo intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification.

This is where HOBt plays a crucial role. HOBt acts as an acyl transfer agent, rapidly trapping the O-acylisourea intermediate to form an HOBt-active ester.[12][13][14] This active ester is more stable towards rearrangement but highly reactive towards aminolysis. This two-stage activation minimizes side reactions and, in chiral systems, significantly suppresses racemization.[15] The final reaction with ammonia yields the desired amide and regenerates HOBt. The EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous work-up.[15]

Diagram 2: EDC/HOBt Coupling Mechanism

Caption: Key steps in the EDC/HOBt-mediated amide coupling reaction.

Detailed Experimental Protocol

Reagents & Equipment:

-

5-Bromothiophene-2-carboxylic acid

-

EDC hydrochloride

-

HOBt hydrate

-

Ammonium chloride (NH₄Cl)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq), HOBt (1.1 - 1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.

-

Add the base, DIPEA (2.0 - 3.0 eq), to the stirred solution.

-

Cool the mixture to 0°C in an ice bath.

-

-

Coupling:

-

Add EDC hydrochloride (1.2 - 1.5 eq) to the cooled solution in one portion.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water. This will often cause the product to precipitate. Alternatively, dilute with ethyl acetate and perform aqueous washes.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.

-

The water-soluble EDC-urea byproduct will be removed during these aqueous washes.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Data Summary: Advantages and Disadvantages

| Feature | Analysis |

| Reaction Conditions | Exceptionally mild (0°C to room temperature), compatible with a wide array of sensitive functional groups. |

| Selectivity & Yield | Generally high-yielding with minimal side products due to the HOBt-mediated pathway. |

| Work-up | Simplified by the use of a water-soluble carbodiimide (EDC), allowing for straightforward removal of the urea byproduct via aqueous extraction. |

| Safety | Reagents are significantly less hazardous than thionyl chloride, although carbodiimides can be sensitizers. |

| Cost | Coupling reagents (EDC, HOBt) are considerably more expensive than thionyl chloride, which can be a limiting factor for large-scale synthesis. |

| Atom Economy | The atom economy is lower compared to the SOCl₂ route due to the large coupling reagents and additives used. |

Comparative Analysis and Strategic Selection

The choice between the thionyl chloride and EDC/HOBt methodologies is dictated by the specific requirements of the synthesis, including scale, cost constraints, and the chemical nature of the substrate.

| Parameter | Thionyl Chloride Route | EDC/HOBt Coupling Route |

| Scale | Preferred for large-scale (>10g) industrial synthesis. | Ideal for lab-scale (<10g) and discovery chemistry. |

| Cost | Low. | High. |

| Substrate Tolerance | Poor; not suitable for acid- or heat-sensitive molecules. | Excellent; compatible with most functional groups. |

| Safety Profile | High risk; requires stringent handling protocols. | Moderate risk; standard laboratory precautions suffice. |

| Typical Yield | Good to Excellent (70-95%). | Excellent (>85%). |

| Purification | Can be challenging due to potential side products. | Generally straightforward due to clean reaction profiles and water-soluble byproducts. |

Expert Recommendation:

-

For large-scale, cost-driven production where the starting material is robust, the thionyl chloride method is the logical choice.

-

For early-stage drug discovery, medicinal chemistry applications, or syntheses involving complex or delicate substrates , the EDC/HOBt coupling method is unequivocally superior due to its mildness, reliability, and high purity of the resulting product.

Conclusion

The synthesis of this compound from its carboxylic acid precursor is a fundamental transformation that can be accomplished effectively through two primary strategies. The traditional acyl chloride pathway offers a cost-effective solution for bulk manufacturing, provided the stringent safety requirements for handling thionyl chloride are met. In contrast, the modern peptide coupling approach using reagents like EDC and HOBt provides a mild, versatile, and high-yielding method that is perfectly suited for the nuanced demands of research and development. By understanding the mechanistic underpinnings, practical protocols, and comparative advantages of each route, scientists can confidently and efficiently synthesize this valuable chemical intermediate for their downstream applications.

References

- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

- An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid - Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.

- 4.2.6: Chemistry of Amides - Chemistry LibreTexts.

- 1° Amides can be converted to Nitriles with Thionyl Chloride - Chemistry LibreTexts.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry.

- Amide Synthesis - Fisher Scientific.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH.

- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI.

- SAFETY DATA SHEET - Thionyl chloride - Fisher Scientific.

- Coupling Reagents - Aapptec Peptides.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.

- Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing).

- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University.

- Safety Data Sheet: Thionyl chloride - Carl ROTH.

- THIONYL CHLORIDE - CAMEO Chemicals - NOAA.

- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.

- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate.

- Carboxylic Acid To Amide Reagents Details | PDF - Scribd.

- A Conversion of Carboxylic Acids to Amides under Microwave Irradiation.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. drexel.edu [drexel.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. mdpi.com [mdpi.com]

- 11. nj.gov [nj.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 5-Bromothiophene-2-carboxamide and Its Derivatives

Foreword

In the landscape of medicinal chemistry and materials science, the thiophene ring stands as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity and valuable physicochemical properties. The introduction of a bromine atom and a carboxamide functional group, as seen in 5-Bromothiophene-2-carboxamide, creates a versatile building block ripe for synthetic exploration. This guide provides an in-depth analysis of the spectroscopic characteristics of this scaffold.

Due to a scarcity of publicly available experimental data for the parent this compound, this document will leverage data from its immediate synthetic precursor, 5-Bromothiophene-2-carboxylic acid, and provide expert analysis on the expected spectral features of the target amide. Furthermore, we will use a well-characterized derivative, (5-bromothiophen-2-yl)(morpholino)methanone , as a practical case study for structural elucidation, based on established synthetic protocols. This approach ensures scientific integrity while delivering actionable insights for researchers in the field.

The Synthetic Pathway: From Carboxylic Acid to Carboxamide

The most direct and common route to synthesizing this compound derivatives involves the activation of the corresponding carboxylic acid followed by reaction with an amine. This two-step process is a cornerstone of peptide and amide synthesis, offering high yields and purity.

The causality behind this choice is rooted in the need to convert the hydroxyl group of the carboxylic acid—a poor leaving group—into a more reactive species. This is typically achieved either by forming an acyl chloride or by using a coupling agent.

Experimental Protocol: Synthesis of (5-bromothiophen-2-yl)(morpholino)methanone

This protocol is adapted from established methods for amide coupling reactions involving 5-bromothiophene-2-carboxylic acid[1].

-

Activation of the Carboxylic Acid:

-

Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous, inert solvent such as Dichloromethane (DCM) under an argon or nitrogen atmosphere.

-

Add an acyl transfer catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 eq.), and stir for 20-30 minutes.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a dehydrating (coupling) agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq.), in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

-

Amine Coupling:

-

To the activated mixture, add the desired amine (in this case, morpholine, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure amide.

-

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Amide synthesis workflow from a carboxylic acid precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For the this compound scaffold, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the thiophene ring system, the two aromatic protons are diastereotopic and will appear as distinct doublets due to coupling with each other.

Expected Data for this compound: Based on the known spectrum of the carboxylic acid precursor, we can predict the ¹H NMR spectrum. The primary change will be the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of two broad signals for the -NH₂ protons, typically between 5.5 and 8.5 ppm. The thiophene proton signals will be slightly shifted, but their pattern (two doublets with a coupling constant of ~4.0 Hz) will remain.

| Predicted Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 (Thiophene) | ~7.1 - 7.3 | Doublet (d) | ~4.0 |

| H-4 (Thiophene) | ~7.5 - 7.7 | Doublet (d) | ~4.0 |

| -NH₂ | ~5.5 - 8.5 | Broad Singlet (br s) | - |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected Data for this compound: The conversion of the carboxylic acid to a carboxamide will induce a noticeable shift in the carbonyl carbon signal, typically moving it slightly upfield. The thiophene carbon signals will also experience minor shifts.

| Predicted Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

| C5-Br | ~118 - 122 |

| C2-C=O | ~138 - 142 |

| C3 | ~130 - 133 |

| C4 | ~131 - 134 |

| C=O (Amide) | ~162 - 166 |

dot digraph "NMR_Assignment" { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

} enddot Caption: Predicted NMR signal assignments for the core structure.

NMR Data Acquisition Protocol

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is crucial; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Rationale: This standard experiment is optimized for speed and sensitivity for proton detection.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds. This delay allows for proper relaxation of quaternary carbons, ensuring more accurate integration if needed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Diagnostic Peaks for this compound: The IR spectrum provides a clear fingerprint for the carboxamide group. The conversion from a carboxylic acid will result in the disappearance of the very broad O-H stretch and the appearance of characteristic N-H and C=O amide bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Significance |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong, two bands for -NH₂ | Confirms presence of the primary amide N-H bonds. |

| C-H Stretch (Aromatic) | ~3100 | Medium | Indicates C-H bonds on the thiophene ring. |

| C=O Stretch (Amide I Band) | 1650 - 1690 | Strong, Sharp | Diagnostic for the amide carbonyl group. |

| N-H Bend (Amide II Band) | 1590 - 1650 | Medium-Strong | Coupled C-N-H vibration, confirms amide presence. |

| C=C Stretch (Thiophene Ring) | 1400 - 1500 | Medium | Aromatic ring vibrations. |

| C-Br Stretch | 500 - 600 | Medium-Strong | Indicates the presence of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expected Mass Spectrum for this compound: The key feature will be the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

-

Molecular Formula: C₅H₄BrNOS

-

Molecular Weight (using ⁷⁹Br): 204.94 g/mol

-

Molecular Weight (using ⁸¹Br): 206.94 g/mol

Expected Data (Electron Ionization - EI-MS):

| m/z Value | Relative Intensity | Assignment |

| ~207 | ~100% | Molecular Ion Peak [M+2]⁺ (containing ⁸¹Br) |

| ~205 | ~98% | Molecular Ion Peak [M]⁺ (containing ⁷⁹Br) |

Further fragmentation would likely involve the loss of the amide group (-NH₂) or the carbonyl group (CO), yielding further characteristic peaks.

References

- Di Micco, S., et al. (2021).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unequivocal structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-destructive tool for providing detailed information about molecular structure. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the ¹H NMR spectrum of 5-Bromothiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in pharmacologically active molecules.[1][2]

This document provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound, including a detailed experimental protocol for sample preparation and data acquisition. Furthermore, it delves into the theoretical principles governing the observed chemical shifts and coupling constants, offering insights into the electronic effects of the bromine and carboxamide substituents on the thiophene ring.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The quality and reproducibility of NMR data are fundamentally dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum of this compound.

Step 1: Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[3][4] For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of amides and its effect on the chemical shift of amide protons, which often appear as well-resolved, broad singlets.[5] Deuterated chloroform (CDCl₃) is another common option, though amide proton signals may be broader and their chemical shifts more concentration-dependent.

-

Sample Concentration: Weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter, which can degrade the spectral quality.

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:[1][2]

| Parameter | Recommended Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Number of Scans | 16-32 |

| Spectral Width | 0-12 ppm |

| Relaxation Delay | 1-2 seconds |

| Temperature | 298 K |

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons giving rise to each resonance.

Figure 1: A generalized workflow for the acquisition and processing of the ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.65 | Doublet (d) | ~4.0 | 1H |

| H-4 | ~7.30 | Doublet (d) | ~4.0 | 1H |

| -CONH₂ | ~7.8 (broad) & ~7.6 (broad) | Two Broad Singlets (br s) | - | 2H |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two thiophene ring protons and the two amide protons.

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, are expected to appear as two distinct doublets in the aromatic region of the spectrum. The coupling between these two adjacent protons (a ³J coupling) should result in a coupling constant of approximately 4.0 Hz, which is typical for protons on a thiophene ring.

-

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets. In DMSO-d₆, the hydrogen bonding between the amide protons and the solvent slows down their exchange rate, often allowing for their individual observation.[5] Their chemical shifts can be significantly influenced by concentration and temperature.

Theoretical Discussion: Substituent Effects on the Thiophene Ring

The predicted chemical shifts of the thiophene protons are a direct consequence of the electronic effects exerted by the bromine atom at the 5-position and the carboxamide group at the 2-position.

The Role of the Carboxamide Group (-CONH₂) at C-2

The carboxamide group is an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the carbonyl group. This electron-withdrawing nature deshields the protons on the thiophene ring, causing them to resonate at a lower field (higher ppm value) compared to unsubstituted thiophene. The proton adjacent to the carboxamide group, H-3, is expected to be the most deshielded of the two ring protons due to its proximity to this electron-withdrawing substituent.

The Influence of the Bromine Atom (-Br) at C-5

The bromine atom exerts two opposing electronic effects: an inductive effect and a resonance effect.

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond framework, which deshields the ring protons.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the thiophene ring, which increases electron density and would shield the ring protons.

For halogens, the inductive effect generally outweighs the resonance effect in determining the overall electronic character. Therefore, the bromine atom at the 5-position also contributes to the overall deshielding of the thiophene protons. The proton at the 4-position, being ortho to the bromine atom, will be significantly influenced by its inductive effect.

The interplay of these substituent effects leads to the predicted downfield shifts for both H-3 and H-4. The greater deshielding of H-3 is attributed to the stronger electron-withdrawing nature of the carboxamide group compared to the bromine atom.

Figure 2: Molecular structure and key through-bond coupling in this compound.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By following the detailed experimental protocol, researchers can acquire high-quality spectral data. The provided analysis, grounded in the principles of substituent effects on aromatic systems, offers a robust prediction of the expected spectrum and a theoretical basis for its interpretation. For professionals in drug development, a thorough understanding of such analytical data is paramount for the confident structural verification of key synthetic intermediates and final active pharmaceutical ingredients. While an experimental spectrum is the ultimate confirmation, this guide serves as a valuable resource for predicting, understanding, and ultimately verifying the structure of this important thiophene derivative.

References

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PMC.

- 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). PubMed.

- The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (1983). Bulletin of the Chemical Society of Japan.

- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). Magnetic Resonance in Chemistry.

- Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. (n.d.). ResearchGate.

- nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2.

- Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... (n.d.). ResearchGate.

- SpectraBase. (n.d.). Wiley Science Solutions.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). MDPI.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). National Institutes of Health.

- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (2013). The Royal Society of Chemistry.

- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. (n.d.). ResearchGate.

- Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. (n.d.). 4IR Solutions.

Sources

FT-IR spectrum interpretation for 5-Bromothiophene-2-carboxamide

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of 5-Bromothiophene-2-carboxamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. We will move beyond a simple peak-listing approach to provide a mechanistic understanding of the spectrum, grounded in the principles of molecular vibrations and validated by authoritative sources.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This fingerprint provides direct evidence for the presence or absence of key functional groups.

This compound is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a primary carboxamide group. This combination of an aromatic system, a halogen, and an amide functional group makes it an excellent candidate for a detailed FT-IR analysis, as each component contributes distinct and identifiable features to the spectrum.

Molecular Structure and Principal Vibrational Modes

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups and bonds, each with characteristic vibrational modes (stretching and bending).

Caption: A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Protocol for ATR-FTIR

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Causality: The ATR technique relies on an evanescent wave that penetrates a few microns into the sample, requiring intimate contact between the sample and the ATR crystal (e.g., diamond or zinc selenide). [1][2][3]This eliminates the need for sample dilution, as required in the traditional KBr pellet method. [2] Methodology:

-

Crystal Preparation: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This is a critical step to ensure good, uniform contact, which is necessary for a strong, high-quality signal. [1]5. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

-

Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

-

Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. If comparing multiple spectra, they should be normalized.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The hallmark twin peaks of the primary amide in the N-H stretching region, the intense Amide I band, the aromatic C-H and C=C stretches from the thiophene ring, and the low-frequency C-Br stretch collectively form a unique spectral fingerprint. By understanding the origins of these vibrations and employing robust experimental techniques like ATR-FTIR, researchers can confidently verify the identity and purity of this important synthetic building block.

References

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- PIKE Technologies. (n.d.). Principles of ATR.

- Wikipedia. (2024). Attenuated total reflection.

- Shimadzu. (n.d.). KBr Pellet Method.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.

- Specac Inc. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

- Olori, A., et al. (2021).

- Sice, A. M. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.

- Thompson, H. W., et al. (1950). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 214-221.

- World Journal of Advanced Research and Reviews. (2025).

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Reddit. (2017, May 6). How does this IR spectrum indicate a primary amide. r/chemhelp.

- ResearchGate. (n.d.). FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene.

- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide.

- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.

- ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b) diethylenetriamine, and (c) the N3S2 ligand.

- Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.

- SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. NIST Chemistry WebBook.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- Balakit, A. A., et al. (2018). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Journal of Applied Spectroscopy, 85, 290-298.

Sources

Mass spectrometry fragmentation of 5-Bromothiophene-2-carboxamide